4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
CAS No. |
478257-38-4 |
|---|---|
Molecular Formula |
C16H12Br2N4O2S |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Br2N4O2S/c1-24-13-5-3-2-4-11(13)15-20-21-16(25)22(15)19-8-9-6-10(17)7-12(18)14(9)23/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
PNSJISORAYGCLF-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
The triazole-thione core is synthesized via a three-step protocol derived from flurbiprofen analogue methodologies:
-
Hydrazide Formation :
-
Dithiocarbazate Synthesis :
-
Cyclization to Triazole-Thione :
Key Data :
Schiff Base Condensation
Microwave-Assisted Reaction
The triazole-thione intermediate undergoes condensation with 3,5-dibromo-2-hydroxybenzaldehyde under microwave irradiation:
-
Reagents : Triazole-thione (1 eq), aldehyde (1 eq), ethanol (25 mL), glacial acetic acid (2 drops).
-
Conditions : Microwave reflux (80°C, 15 min).
-
Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol.
Key Data :
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis (ethanol) confirms:
Spectroscopic Data
-
IR (KBr) : 3220 cm⁻¹ (N–H), 1600 cm⁻¹ (C═N), 1240 cm⁻¹ (C–O–CH₃), 750 cm⁻¹ (C–Br).
-
¹H NMR (DMSO-d6) : δ 8.5 (s, 1H, N═CH), 7.6–6.8 (m, 6H, Ar–H), 3.8 (s, 3H, OCH₃).
Optimization and Comparative Analysis
Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Yield | 92% | 68% |
| Reaction Time | 15 min | 6 h |
| Purity (HPLC) | 99% | 95% |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.
Mechanistic Insights
Cyclization Pathway
The triazole-thione core forms via nucleophilic attack of hydrazine on the dithiocarbazate intermediate, followed by CS₂ elimination.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dibromo and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
In contrast, iodine-substituted analogues (e.g., 3,5-diiodo derivatives) exhibit even greater steric bulk but are synthetically less accessible.
Hydrogen Bonding and Crystal Packing :
- The 2-hydroxy group in the target compound facilitates intramolecular O–H⋯N hydrogen bonds, a feature shared with and . This stabilizes the Schiff base conformation and influences crystal packing.
- Compounds lacking hydroxyl groups (e.g., ) rely on intermolecular N–H⋯S bonds for stabilization, forming dimeric or chain-like structures.
Methoxy Substitution :
Key Observations:
- Schiff base formation via condensation of aldehydes with amino-triazole precursors is the most common route (e.g., ). Yields typically range from 66% to 85% depending on substituent reactivity.
- The target compound’s synthesis likely follows similar protocols, but its dual bromine substitution may require stringent stoichiometric control to avoid side reactions.
Antioxidant Activity:
- Schiff base-triazole hybrids with hydroxyl groups (e.g., ) exhibit significant radical scavenging in DPPH and FRAP assays. For example, compound (7d–7f) showed IC₅₀ values comparable to ascorbic acid.
- The target compound’s 2-hydroxy and bromine groups may synergistically enhance antioxidant activity via radical stabilization.
Q & A
Q. What are the optimal synthetic routes for preparing 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?
Methodological Answer: The compound is synthesized via a two-step process:
Formation of the triazole-thione core : React 4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with thiocarbohydrazide under fusion conditions (413 K for 1 hour) to cyclize and introduce the thione group. Purification involves washing with sodium bicarbonate and recrystallization in methanol .
Schiff base formation : Condense 3,5-dibromo-2-hydroxybenzaldehyde with the triazole-thione intermediate in absolute ethanol with glacial acetic acid as a catalyst. Reflux for 4 hours, followed by solvent evaporation and filtration to isolate the final product. Yield optimization (~65%) requires precise stoichiometry and reaction time control .
Q. How is the compound characterized structurally, and what techniques validate its purity?
Methodological Answer:
- X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 67.51° between triazole and benzene rings), and hydrogen-bonding networks (N–H···O/S interactions) .
- Spectroscopy :
- Elemental analysis : Validates stoichiometry (C, H, N, S, Br content) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition assays may arise from:
- Solvent polarity effects : Test activity in DMSO vs. aqueous buffers to assess solubility-driven variability .
- Isomerization states : Monitor E/Z photoisomerization (e.g., UV irradiation at 365 nm) and correlate with bioactivity changes .
- Control experiments : Include reference inhibitors (e.g., fluconazole for antifungal assays) and validate target binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. How can computational methods predict and validate the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or fungal lanosterol 14α-demethylase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- QSAR modeling : Correlate substituent effects (e.g., bromine electronegativity) with activity trends using descriptors like LogP and polar surface area .
- In vitro validation : Compare docking-predicted Ki values with experimental IC50 from enzyme inhibition assays (e.g., Ellman’s method for cholinesterase inhibition) .
Q. What are the key considerations for designing stability studies under varying pH and temperature?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. Thione-to-thiol tautomerism may occur in acidic conditions, altering reactivity .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>475 K) .
- Light sensitivity : Assess photodegradation under UV-Vis light (254–365 nm) with quantum yield calculations (Φ = 0.12–0.32) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
